molecular formula C7H5BFNO2 B1451398 4-Cyano-2-fluorophenylboronic acid CAS No. 1150114-77-4

4-Cyano-2-fluorophenylboronic acid

Cat. No. B1451398
M. Wt: 164.93 g/mol
InChI Key: HFAUMAIVCYTVQR-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorophenylboronic acid is a chemical compound with the molecular formula C7H5BFNO2 . It is used in laboratory research .


Molecular Structure Analysis

The molecular structure of 4-Cyano-2-fluorophenylboronic acid consists of a phenyl ring substituted with a cyano group at the 4-position and a fluorine atom at the 2-position . The boronic acid group is attached to the phenyl ring .


Chemical Reactions Analysis

4-Cyano-2-fluorophenylboronic acid can participate in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reaction .


Physical And Chemical Properties Analysis

4-Cyano-2-fluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 347.9±52.0 °C at 760 mmHg, and a flash point of 164.2±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Halodeboronation of Aryl Boronic Acids

  • Synthesis of 2-bromo-3-fluorobenzonitrile : The halodeboronation of 2-cyano-6-fluorophenylboronic acid is used in synthesizing 2-bromo-3-fluorobenzonitrile, demonstrating the utility of aryl boronic acids in chemical synthesis processes (Szumigala et al., 2004).

Synthesis of 4′-Alkyl- and 4′-Alkoxy-4-Cyano-3-Fluorobiphenyls

  • Preparation of Biphenyls : The synthesis of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls involves palladium(0)-catalyzed coupling of arylboronic acids, showcasing the role of these compounds in creating materials with specific properties, like liquid crystals (Gray et al., 1995).

Spectroscopic Studies of Phenylboronic Acids

  • Infrared, Raman, and Surface-Enhanced Raman Spectroscopy : Studies on phenylboronic acids, including fluoro analogues, provide insights into their adsorption mechanisms and the influence of substituents on their properties (Piergies et al., 2013).

Synthesis of Naphthyridine Derivatives

  • Creation of PDE-4 Inhibitors : The synthesis of naphthyridine derivatives from arylboronic acids, including 3-fluorophenylboronic acid, demonstrates their application in developing pharmaceutical compounds (Jiang et al., 2010).

Monolayer Doping Using Boronic Acids

  • Controlling Boron-Containing Monolayers : The study of reactions between 4-fluorophenylboronic acid and silicon surfaces in solution highlights the potential of boronic acids in semiconductor technology and surface chemistry (Silva-Quiñones et al., 2021).

Rhodium-Catalyzed Annulation Reactions

  • Indenone and Indanone Synthesis : The application of 2-cyanophenylboronic acid in rhodium-catalyzed annulation reactions emphasizes its role in the synthesis of complex organic compounds (Miura & Murakami, 2005).

Educational Applications in Chemistry

  • Teaching Suzuki–Miyaura Reaction : Using 4-fluorophenylboronic acid in undergraduate laboratory experiments demonstrates its value in educational settings for teaching modern chemistry techniques (Lee et al., 2020).

Photonic Crystal Glucose-Sensing

  • Noninvasive Glucose Monitoring : Incorporation of boronic acid derivatives like 4-amino-3-fluorophenylboronic acid in photonic crystal materials for glucose sensing shows the potential of these compounds in medical diagnostics and monitoring (Alexeev et al., 2004).

Safety And Hazards

4-Cyano-2-fluorophenylboronic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Proper protective equipment should be used when handling this compound .

properties

IUPAC Name

(4-cyano-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAUMAIVCYTVQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660653
Record name (4-Cyano-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-2-fluorophenylboronic acid

CAS RN

1150114-77-4
Record name (4-Cyano-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-2-fluorobenzeneboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Huang, PF Richardson, NW Sach, J Zhu… - … Process Research & …, 2011 - ACS Publications
… In the case of 5c, Suzuki coupling of compound 6 with 4-cyano-2-fluorophenylboronic acid was carried out multiple times on 20- and 250-g scales, respectively. On 20-g scale, the …
Number of citations: 48 pubs.acs.org

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